2,3-dihydro-1H-indol-1-yl{3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}methanone
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Overview
Description
2,3-dihydro-1H-indol-1-yl{3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}methanone is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound features an indole core, which is a significant heterocyclic system in natural products and drugs .
Preparation Methods
The synthesis of indole derivatives, including 2,3-dihydro-1H-indol-1-yl{3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}methanone, typically involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Industrial production methods often employ catalytic processes to enhance yield and efficiency .
Chemical Reactions Analysis
Indole derivatives undergo various chemical reactions, including:
Scientific Research Applications
2,3-dihydro-1H-indol-1-yl{3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,3-dihydro-1H-indol-1-yl{3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to 2,3-dihydro-1H-indol-1-yl{3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}methanone include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indomethacin: A nonsteroidal anti-inflammatory drug.
The uniqueness of this compound lies in its specific structural features and the presence of the sulfonyl group, which may confer distinct biological activities .
Biological Activity
The compound 2,3-dihydro-1H-indol-1-yl{3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}methanone is a complex organic molecule that exhibits significant biological activity. Understanding its pharmacological properties is crucial for potential therapeutic applications. This article explores the biological activities associated with this compound, supported by research findings and data tables.
Chemical Structure and Properties
The compound features a unique structure that includes an indole moiety and a sulfonyl group. Its molecular formula can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C18H19N2O3S2 |
Molecular Weight | 373.48 g/mol |
CAS Number | [Not available] |
IUPAC Name | This compound |
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit a range of biological activities:
- Antimicrobial Activity : Studies have shown that indole derivatives possess antimicrobial properties against various bacterial strains. The sulfonyl group may enhance this activity by increasing the compound's lipophilicity and membrane permeability.
- Cytotoxicity : The compound's cytotoxic effects have been evaluated in vitro using different cell lines. Similar indole derivatives have demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells, suggesting potential as an anticancer agent.
- Anti-inflammatory Effects : Indole derivatives are known to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis and other inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A study published in Biological Research examined the antimicrobial activity of various indole derivatives. It was found that compounds with sulfonyl groups exhibited enhanced activity against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes .
Case Study 2: Cytotoxicity Assessment
In vitro testing on V-79 hamster fibroblast cells revealed that derivatives of indole exhibited varying degrees of cytotoxicity. The introduction of specific functional groups, such as sulfonamides, significantly altered the cytotoxic profile, indicating that structural modifications can optimize therapeutic efficacy .
Case Study 3: Anti-inflammatory Mechanisms
Research has indicated that indole derivatives can inhibit pro-inflammatory cytokines in macrophages, leading to reduced inflammation in animal models of arthritis. This suggests the potential for these compounds in treating chronic inflammatory conditions .
Table 1: Biological Activities of Indole Derivatives
Properties
Molecular Formula |
C19H19NO5S2 |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
2,3-dihydroindol-1-yl-[3-(1,1-dioxothiolan-3-yl)sulfonylphenyl]methanone |
InChI |
InChI=1S/C19H19NO5S2/c21-19(20-10-8-14-4-1-2-7-18(14)20)15-5-3-6-16(12-15)27(24,25)17-9-11-26(22,23)13-17/h1-7,12,17H,8-11,13H2 |
InChI Key |
XSYBFABNTUNPSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1S(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCC4=CC=CC=C43 |
Origin of Product |
United States |
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